

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Decyne

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Compound of Interest

Compound Name: **1-Decyne**

Cat. No.: **B165119**

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Abstract

This document provides a detailed protocol for the two-step synthesis of internal alkynes via a Suzuki-Miyaura coupling reaction, utilizing **1-decyne** as the starting material. The protocol first describes the palladium-catalyzed Miyaura borylation of **1-decyne** to generate a 1-decynylboronic acid pinacol ester. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling of the in-situ generated or isolated alkynylboronate with a representative aryl halide. This methodology is a valuable tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.^{[1][2]} While traditionally used for the coupling of aryl and vinyl partners, its application to alkynyl nucleophiles has expanded the synthetic chemist's toolbox. The use of terminal alkynes, such as **1-decyne**, as coupling partners requires their conversion into a suitable organoboron reagent. The Miyaura borylation is a robust method for this transformation, yielding alkynylboronic esters that can readily participate in subsequent Suzuki-Miyaura couplings.^{[3][4][5]} This application note details a reliable protocol for this two-step sequence.

Experimental Protocols

Part 1: Miyaura Borylation of 1-Decyne

This procedure outlines the synthesis of 4,4,5,5-tetramethyl-2-(dec-1-yn-1-yl)-1,3,2-dioxaborolane (1-decynylboronic acid pinacol ester).

Materials:

- **1-Decyne**
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- Anhydrous 1,4-Dioxane
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bis(pinacolato)diboron (1.2 equiv.), potassium acetate (1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv.).
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Add anhydrous 1,4-dioxane via syringe.
- Add **1-decyne** (1.0 equiv.) to the reaction mixture via syringe.
- Heat the reaction mixture to 80 °C and stir for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, the reaction mixture containing the 1-decynylboronic acid pinacol ester can be used directly in the subsequent Suzuki-Miyaura coupling (one-pot procedure) or subjected to workup and purification.

Workup and Purification (Optional):

- Cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-decynylboronic acid pinacol ester.

Part 2: Suzuki-Miyaura Coupling of 1-Decynylboronic Acid Pinacol Ester with an Aryl Bromide

This procedure describes the cross-coupling of the synthesized 1-decynylboronic acid pinacol ester with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

- 1-Decynylboronic acid pinacol ester (from Part 1)
- 4-Bromoanisole (or other aryl/vinyl halide)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
- Potassium phosphate tribasic (K_3PO_4)
- Anhydrous Toluene
- Anhydrous Methanol
- Nitrogen or Argon gas supply

- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-decynylboronic acid pinacol ester (1.1 equiv., either purified or as the crude mixture from the one-pot procedure), the aryl bromide (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and SPhos (0.04 equiv.).
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous toluene and anhydrous methanol via syringe.
- Add an aqueous solution of potassium phosphate tribasic (2.0 M, 2.0 equiv.).
- Heat the reaction mixture to 70 °C and stir for 12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

- Dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired internal alkyne.

Data Presentation

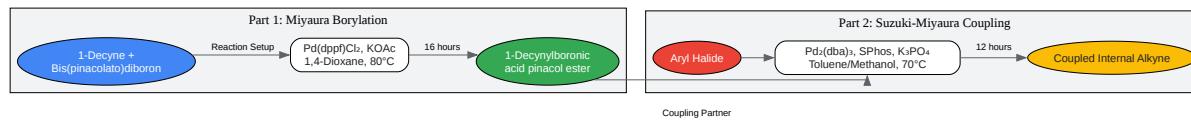
Table 1: Reagent Quantities for Miyaura Borylation of **1-Decyne** (based on 1 mmol of **1-Decyne**)

Reagent	Molar Equiv.	Amount
1-Decyne	1.0	1 mmol
Bis(pinacolato)diboron	1.2	1.2 mmol
Pd(dppf)Cl ₂	0.03	0.03 mmol
Potassium Acetate	1.5	1.5 mmol
Anhydrous 1,4-Dioxane	-	5 mL

Table 2: Reagent Quantities for Suzuki-Miyaura Coupling (based on 1 mmol of Aryl Bromide)

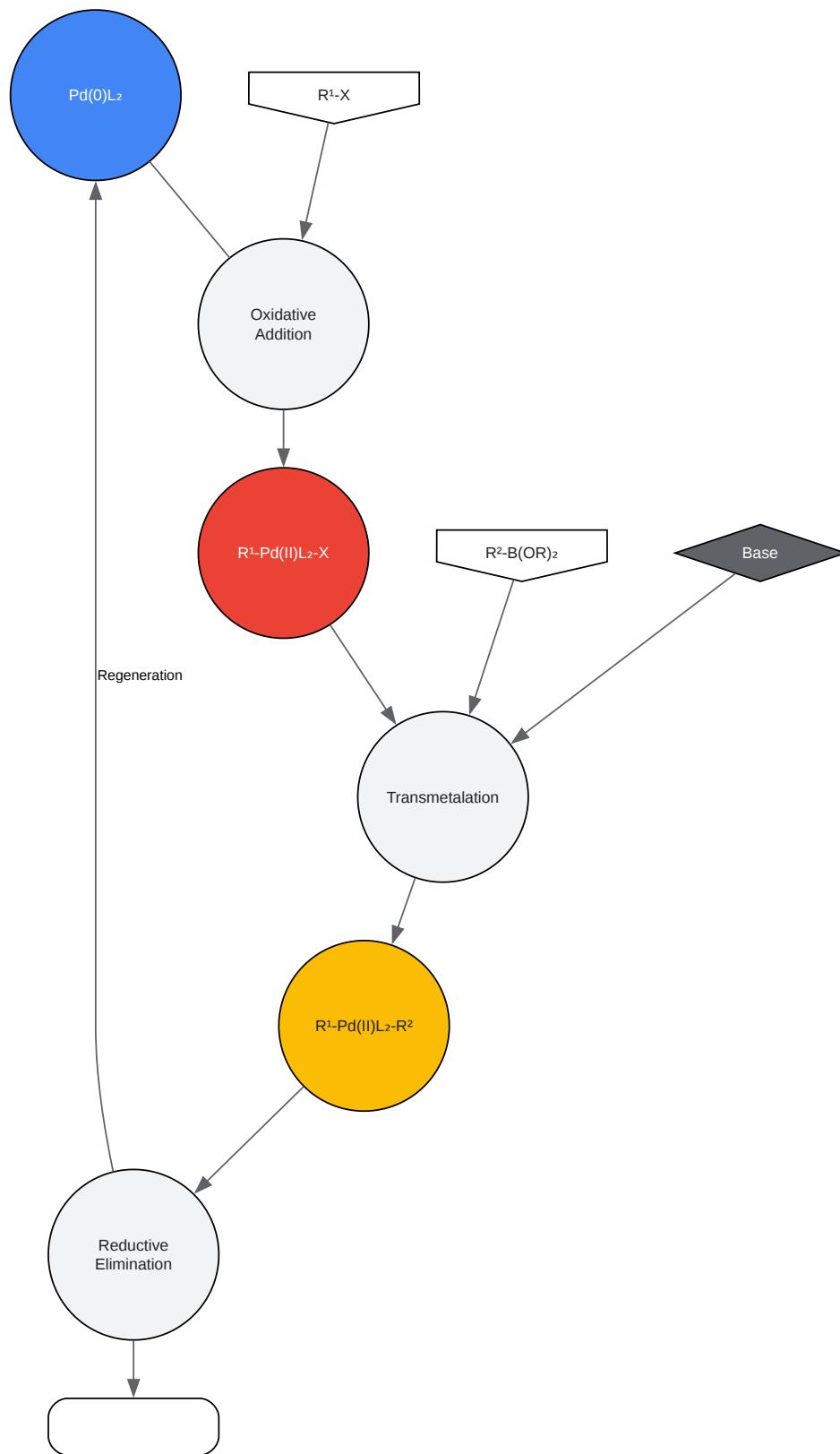
Reagent	Molar Equiv.	Amount
Aryl Bromide	1.0	1 mmol
1-Decynylboronic acid pinacol ester	1.1	1.1 mmol
Pd ₂ (dba) ₃	0.02	0.02 mmol
SPhos	0.04	0.04 mmol
K ₃ PO ₄ (2.0 M solution)	2.0	1 mL (2 mmol)
Anhydrous Toluene	-	4 mL
Anhydrous Methanol	-	1 mL

Visualizations



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Caption: Experimental workflow for the two-step Suzuki-Miyaura coupling of **1-decyne**.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Decyne]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165119#protocol-for-suzuki-miyaura-coupling-with-1-decyne>]

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